2,2,2-Trifluoro-1-(9-anthryl)ethanol

Vue d'ensemble

Description

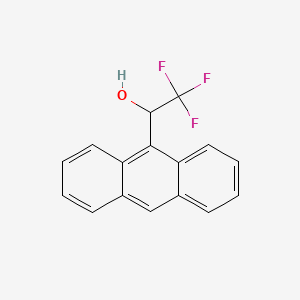

2,2,2-Trifluoro-1-(9-anthryl)ethanol is an organic compound with the molecular formula C16H11F3O. It is characterized by the presence of a trifluoromethyl group attached to an anthracene moiety through an ethanol linkage. This compound is notable for its unique structural features, which impart distinct chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Mécanisme D'action

Mode of Action

The mode of action of 2,2,2-Trifluoro-1-(9-anthryl)ethanol involves the formation of a strong hydrogen bond between the OH group of one molecule and a specific π-face of one benzo ring . This interaction is facilitated by stereoelectronic assistance from the OH group .

Biochemical Pathways

The compound’s influence on the 9-anthryl ring is more significant than the trifluoromethyl group in modifying the ch rather than the oh acidity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and adequate ventilation should be ensured during handling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(9-anthryl)ethanol typically involves the reaction of 9-anthraldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{9-Anthraldehyde} + \text{Trifluoroethanol} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to yield various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Formation of 9-anthraldehyde derivatives.

Reduction: Production of various alcohol derivatives.

Substitution: Generation of substituted anthracene compounds.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Chiral Resolution | Used as a reagent in NMR spectroscopy for determining enantiomeric excess. |

| Drug Development | Plays a crucial role in pharmaceutical research for drugs requiring specific stereochemistry. |

| Material Science | Utilized in synthesizing novel materials with unique optical properties for electronics. |

| Environmental Chemistry | Aids in studying pollutant behavior and interactions in various environments. |

| Analytical Chemistry | Enhances accuracy of analytical methods for complex mixtures. |

Chiral Resolution

2,2,2-Trifluoro-1-(9-anthryl)ethanol is primarily recognized for its role in chiral resolution. It serves as a reagent in nuclear magnetic resonance (NMR) spectroscopy, facilitating the determination of enantiomeric excess. This is particularly important in organic synthesis where the chirality of compounds can significantly affect their biological activity and efficacy .

Drug Development

In pharmaceutical research, this compound is critical for developing new drugs that require precise stereochemical configurations. Its ability to stabilize certain conformations makes it valuable during the synthesis of chiral drugs . For instance, studies have demonstrated its use as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for quantifying drug enantiomers such as ibuprofen .

Material Science

The compound's unique optical properties make it suitable for applications in material science, particularly in organic electronics and photonics. Its incorporation into materials can enhance their performance in devices like organic light-emitting diodes (OLEDs) and solar cells . Research indicates that materials synthesized with this compound exhibit improved stability and efficiency compared to those without .

Environmental Chemistry

In environmental studies, this compound assists researchers in understanding the behavior of pollutants and their interactions within different ecosystems. Its fluorinated structure allows it to act as a model compound for studying the fate of similar pollutants . This application is crucial for developing strategies to mitigate environmental contamination.

Analytical Chemistry

As an analytical reagent, this compound enhances the sensitivity and specificity of various analytical techniques. It is particularly useful in chromatography where it improves the separation of complex mixtures by acting as a chiral stationary phase . The accuracy provided by this compound allows researchers to obtain reliable data essential for further scientific investigations.

Case Studies

- NMR Spectroscopy : A study demonstrated the effectiveness of this compound as a chiral solvating agent in NMR spectroscopy, allowing for the successful determination of enantiomeric ratios in various organic compounds .

- Drug Quantification : Research utilizing this compound as a derivatizing agent showed significant improvements in the quantification of ibuprofen enantiomers using GC-MS techniques, highlighting its importance in pharmaceutical analysis .

- Material Development : Investigations into materials synthesized with this compound revealed enhanced optical properties suitable for electronic applications, showcasing its potential impact on future technologies .

Comparaison Avec Des Composés Similaires

2,2,2-Trifluoro-1-(9-anthryl)ethanol can be compared with other similar compounds such as:

- 1-(9-Anthryl)-2,2,2-trifluoroethanol

- α-(Trifluoromethyl)-9-anthracenemethanol

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound in various scientific and industrial applications.

Activité Biologique

2,2,2-Trifluoro-1-(9-anthryl)ethanol, also known as Pirkle's alcohol, is a fluorinated alcohol characterized by a trifluoromethyl group and an anthracene moiety. This compound has garnered attention in various fields of research due to its unique structural properties and biological activities. The presence of the trifluoromethyl group imparts distinct chemical characteristics, while the anthracene component contributes to its fluorescent properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C₁₆H₁₁F₃O

- Molecular Weight : 276.26 g/mol

- Melting Point : 142-144 °C

- Appearance : White to light yellow solid

The biological activity of this compound can be attributed to several factors:

- Chirality : The compound exhibits chirality due to the presence of a chiral center. This property is crucial for its application in asymmetric synthesis and enantioselective reactions.

- Fluorescent Properties : The anthracene moiety contributes to the compound's ability to act as a fluorescent probe in biological systems. This property is exploited in fluorescence spectroscopy for studying enzyme mechanisms and interactions .

- Solubility and Reactivity : The trifluoromethyl group enhances the hydrophobicity and reactivity of the compound compared to non-fluorinated analogs, making it suitable for various chemical applications.

Enzyme Mechanism Studies

Research has shown that this compound serves as a valuable tool in studying enzyme mechanisms due to its ability to form transient complexes with substrates. For instance, it has been used as a chiral solvating agent (CSA) for NMR studies, allowing for the differentiation between enantiomers based on their magnetic environments .

Drug Development

The compound's unique properties make it a candidate for drug development. Its ability to enhance lipophilicity can improve the bioavailability of pharmaceutical compounds. Additionally, it has been investigated for its potential role in drug delivery systems due to its interaction with micelles and other delivery vehicles.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(9-Anthryl)-2,2-difluoroethanol | Two fluorine atoms instead of three | Less hydrophobic than trifluoro counterpart |

| 1-(9-Anthryl)-3-fluoroethanol | Fluorine at position three | Different reactivity patterns due to fluorine positioning |

| α-(Trifluoromethyl)-9-anthracenemethanol | Similar anthracene core | Exhibits distinct solubility characteristics |

The trifluoromethyl group significantly enhances the hydrophobicity and reactivity of this compound compared to its analogs.

Study on Chiral Recognition

One notable study investigated the use of this compound as a chiral solvating agent in gas chromatography-mass spectrometry (GC-MS). The research demonstrated that this compound could effectively differentiate between enantiomers of ibuprofen in human plasma without interference from endogenous substances or metabolites .

Fluorescence Spectroscopy Application

Another study utilized the fluorescent properties of this compound to monitor enzyme activity. The results indicated that changes in fluorescence intensity correlated with enzyme-substrate interactions, providing insights into enzyme kinetics and mechanisms .

Propriétés

IUPAC Name |

1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968284 | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8 | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65487-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)anthracene-9-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060646302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(trifluoromethyl)anthracene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRKLE'S ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K227FG858 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TFAE?

A1: The molecular formula of TFAE is C16H11F3O, and its molecular weight is 292.25 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TFAE?

A2: TFAE is routinely characterized using various spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and mass spectrometry. Researchers often utilize the chiral solvating properties of TFAE in NMR studies to distinguish enantiomers of other chiral molecules. [, ]

Q3: What unique structural feature contributes to TFAE's ability to form hydrogen bonds?

A3: X-ray crystallography studies revealed that TFAE forms a strong intermolecular hydrogen bond between its hydroxyl group and the π-face of one of the anthracene rings. This interaction is attributed to stereoelectronic assistance from the hydroxyl group, as indicated by molecular electrostatic potential calculations. [, ]

Q4: Why is TFAE considered a powerful chiral solvating agent in NMR spectroscopy?

A4: TFAE's chiral nature enables it to differentiate between enantiomers of other chiral compounds in NMR experiments. When added to a solution of a racemic mixture, TFAE forms diastereomeric complexes with each enantiomer, leading to distinct chemical shifts in their NMR spectra. This property makes TFAE a valuable tool for determining enantiomeric purity and absolute configuration. [, , , , ]

Q5: Has TFAE been used to study specific drug molecules?

A5: Yes, TFAE has been successfully employed to analyze the enantiomeric composition of various drugs, including mexiletine (a cardiac antiarrhythmic), methamphetamine, ephedrine, pseudoephedrine, the anesthetic prilocaine, and the antifungal agent pisolithin B. [, , , , ]

Q6: Beyond NMR, how else is TFAE utilized in chiral separations?

A6: TFAE serves as a key component in chiral stationary phases for high-performance liquid chromatography (HPLC), facilitating the separation of enantiomers based on differential interactions. [, , , , , ]

Q7: What other applications benefit from TFAE's chirality?

A7: Researchers have exploited TFAE in the development of enantioselective, chirally templated sol-gel thin films that exhibit chiral discrimination. These films have potential applications in areas like chiral separations and asymmetric catalysis. [, ]

Q8: Is there a version of TFAE that eliminates background signals in NMR?

A8: Yes, researchers have synthesized perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol, a version of TFAE where all hydrogens are replaced with deuterium. This modification eliminates the compound's 1H NMR signals, allowing for clearer observation of the analyte's spectrum. [, ]

Q9: Are there any limitations to using TFAE as a chiral selector?

A9: While effective for many compounds, TFAE may not be universally applicable for all chiral separations. Its performance can be influenced by factors like analyte structure and mobile phase composition. [, ]

Q10: How has computational chemistry contributed to understanding TFAE's properties?

A10: Computational studies, such as molecular mechanics calculations and molecular modeling using methods like PM3, have provided insights into TFAE's conformational preferences, hydrogen bonding abilities, and potential mechanisms of chiral recognition. [, , ]

Q11: Have any studies explored the structure-activity relationship (SAR) of TFAE derivatives?

A11: Yes, researchers have synthesized and evaluated the chiral solvating abilities of various TFAE derivatives with different halogen substitutions. These studies aim to understand how structural modifications impact the compound's chiral recognition properties and effectiveness as a chiral solvating agent. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.